molecular formula C26H29N3O B14206718 2-(4-Amino-1,3-dihydro-2H-isoindol-2-yl)-N-(4,4-diphenylbutyl)acetamide CAS No. 827308-78-1

2-(4-Amino-1,3-dihydro-2H-isoindol-2-yl)-N-(4,4-diphenylbutyl)acetamide

Cat. No.: B14206718
CAS No.: 827308-78-1
M. Wt: 399.5 g/mol
InChI Key: UGOYTTFRFBWKKM-UHFFFAOYSA-N
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Description

2-(4-Amino-1,3-dihydro-2H-isoindol-2-yl)-N-(4,4-diphenylbutyl)acetamide is a synthetic organic compound that belongs to the class of isoindoline derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Amino-1,3-dihydro-2H-isoindol-2-yl)-N-(4,4-diphenylbutyl)acetamide typically involves the following steps:

    Formation of Isoindoline Core: The isoindoline core can be synthesized through a cyclization reaction involving a suitable precursor such as phthalic anhydride and an amine.

    Introduction of Amino Group: The amino group can be introduced via a nucleophilic substitution reaction using an appropriate amine.

    Attachment of Diphenylbutyl Group: The diphenylbutyl group can be attached through an acylation reaction using 4,4-diphenylbutyric acid or its derivatives.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the amino group or the isoindoline ring.

    Reduction: Reduction reactions can occur at the carbonyl group or other functional groups present in the molecule.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, especially at the aromatic rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

    Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitroso or nitro derivatives, while reduction may produce amines or alcohols.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 2-(4-Amino-1,3-dihydro-2H-isoindol-2-yl)-N-(4,4-diphenylbutyl)acetamide involves its interaction with specific molecular targets and pathways. These may include:

    Molecular Targets: Enzymes, receptors, or other proteins that the compound binds to.

    Pathways: Biological pathways that are modulated by the compound, leading to its observed effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-Amino-1,3-dihydro-2H-isoindol-2-yl)-N-(4-phenylbutyl)acetamide
  • 2-(4-Amino-1,3-dihydro-2H-isoindol-2-yl)-N-(4,4-diphenylpentyl)acetamide

Uniqueness

The uniqueness of 2-(4-Amino-1,3-dihydro-2H-isoindol-2-yl)-N-(4,4-diphenylbutyl)acetamide lies in its specific structural features, such as the presence of the diphenylbutyl group, which may confer distinct biological activities or chemical properties compared to similar compounds.

Properties

CAS No.

827308-78-1

Molecular Formula

C26H29N3O

Molecular Weight

399.5 g/mol

IUPAC Name

2-(4-amino-1,3-dihydroisoindol-2-yl)-N-(4,4-diphenylbutyl)acetamide

InChI

InChI=1S/C26H29N3O/c27-25-15-7-13-22-17-29(18-24(22)25)19-26(30)28-16-8-14-23(20-9-3-1-4-10-20)21-11-5-2-6-12-21/h1-7,9-13,15,23H,8,14,16-19,27H2,(H,28,30)

InChI Key

UGOYTTFRFBWKKM-UHFFFAOYSA-N

Canonical SMILES

C1C2=C(CN1CC(=O)NCCCC(C3=CC=CC=C3)C4=CC=CC=C4)C(=CC=C2)N

Origin of Product

United States

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